A Comprehensive Technical Guide to Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate: Structure, Properties, and Synthesis
A Comprehensive Technical Guide to Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate: Structure, Properties, and Synthesis
Executive Summary
Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its structure incorporates two key pharmacophores: a pyridine ring, a ubiquitous feature in numerous bioactive molecules, and a trifluoromethyl (CF₃) group, which is strategically employed to enhance critical drug-like properties. The trifluoromethyl group is known to improve metabolic stability, increase lipophilicity, and modulate the electronic character of the molecule, often leading to enhanced binding affinity and better pharmacokinetic profiles.[1][2] This guide provides an in-depth analysis of the compound's structure, physicochemical properties, a proposed synthetic pathway with detailed experimental rationale, and a predicted spectroscopic profile for its characterization. It is intended to serve as a valuable resource for researchers and drug development professionals utilizing this versatile building block in the design and synthesis of novel therapeutic and agricultural agents.
Chemical Identity and Physicochemical Properties
The compound, systematically named Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate, consists of a pyridine ring substituted at the 2-position with a methyl acetate group and at the 5-position with a trifluoromethyl group. The trifluoromethyl group acts as a strong electron-withdrawing substituent, influencing the reactivity and electronic distribution of the pyridine ring.
Figure 1: Chemical Structure of Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate
(Note: This is a placeholder image. The structure is defined by the SMILES string: O=C(OC)CC1=NC=C(C(F)(F)F)C=C1)
The fundamental properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data presented below have been consolidated from chemical supplier databases and computational models.
| Property | Value | Source |
| CAS Number | 1810715-04-8 | [3][4] |
| Molecular Formula | C₉H₈F₃NO₂ | [3][4] |
| Molecular Weight | 219.16 g/mol | [3][4] |
| Physical Form | Liquid | [4] |
| SMILES | O=C(OC)CC1=NC=C(C(F)(F)F)C=C1 | [3] |
| Calculated LogP | 1.8159 | [3] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 2 | [3] |
The Strategic Importance of the Trifluoromethylpyridine Moiety
The trifluoromethylpyridine (TFMP) scaffold is a privileged structural motif in modern medicinal chemistry and agrochemical design.[5][6] Its value stems from the synergistic combination of the pyridine core and the trifluoromethyl substituent.
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The Pyridine Ring: As a bioisostere of a phenyl ring, the pyridine nitrogen introduces a dipole moment and can act as a hydrogen bond acceptor, facilitating specific interactions with biological targets. It is a common feature in a vast array of approved drugs.
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The Trifluoromethyl Group: The introduction of a CF₃ group is a well-established strategy for lead optimization.[2] Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities. Furthermore, the high strength of the C-F bond often blocks sites of metabolic oxidation, increasing the compound's in vivo half-life.[2]
The diagram below illustrates the key contributions of the trifluoromethyl group to a molecule's pharmacological profile.
Caption: Key benefits of incorporating a trifluoromethyl group in drug design.
Proposed Synthesis and Mechanistic Rationale
The proposed synthesis starts from the commercially available 2-chloro-5-(trifluoromethyl)pyridine. This precursor undergoes a nucleophilic aromatic substitution reaction with the enolate of methyl acetate.
Caption: Proposed synthetic workflow for the target compound.
This protocol is a representative procedure. Researchers should perform their own optimization and safety assessments.
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Step 1: Enolate Formation
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), to the THF.
-
Rationale: LDA is a sterically hindered strong base, ideal for quantitatively generating the kinetic enolate of the ester without competing side reactions like Claisen condensation or addition to the ester carbonyl.
-
-
Add methyl acetate dropwise to the LDA solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
-
Step 2: Nucleophilic Aromatic Substitution
-
To the pre-formed enolate solution, add a solution of 2-chloro-5-(trifluoromethyl)pyridine in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Rationale: The electron-withdrawing trifluoromethyl group and the ring nitrogen activate the 2-position of the pyridine ring towards nucleophilic attack, making the substitution feasible. A low temperature is maintained to control the reaction rate and minimize potential side reactions.
-
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the pure Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate.
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Predicted Spectroscopic Profile
The following spectroscopic data are predicted based on the chemical structure and established principles of NMR, MS, and IR spectroscopy. These predictions serve as a guide for the characterization and quality control of the synthesized compound.
(Reference: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.7 | s | 1H | H-6 | The proton adjacent to the nitrogen and ortho to the CF₃ group will be the most deshielded aromatic proton. |
| ~7.9 | d | 1H | H-4 | This proton is coupled to H-3 and is deshielded by the adjacent electron-withdrawing CF₃ group. |
| ~7.4 | d | 1H | H-3 | Coupled to H-4, this is the least deshielded aromatic proton. |
| ~3.9 | s | 2H | -CH₂- | Methylene protons adjacent to both the aromatic ring and the ester carbonyl. |
| ~3.7 | s | 3H | -OCH₃ | Methyl protons of the ester group. |
(Reference: CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~171 | C=O | Typical chemical shift for an ester carbonyl carbon. |
| ~158 | C-2 | The carbon bearing the acetate group, attached to the electronegative nitrogen. |
| ~147 (q) | C-6 | Aromatic carbon adjacent to nitrogen, showing quartet splitting due to coupling with the three fluorine atoms of the CF₃ group. |
| ~134 (q) | C-4 | Aromatic carbon deshielded by the CF₃ group, showing quartet splitting. |
| ~124 (q) | C-5 | Carbon directly attached to the CF₃ group, will show a strong quartet splitting and be significantly shifted. |
| ~123 | C-3 | Aromatic CH carbon. |
| ~122 (q) | -CF₃ | The carbon of the trifluoromethyl group, characterized by a large ¹JCF coupling constant. |
| ~52 | -OCH₃ | Methyl carbon of the ester. |
| ~43 | -CH₂- | Methylene carbon. |
Electron Ionization (EI) mass spectrometry is expected to show a clear molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 219.05
-
Key Fragments:
-
m/z = 188: Loss of a methoxy radical (•OCH₃)
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m/z = 160: Loss of the carbomethoxy group (•COOCH₃)
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m/z = 145: Loss of the entire methyl acetate side chain, leaving the trifluoromethylpyridine cation.
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Caption: Predicted primary fragmentation pathways in EI-MS.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic C-H |
| ~2950-2990 | C-H stretch | Aliphatic C-H (CH₃, CH₂) |
| ~1740 | C=O stretch | Ester Carbonyl |
| ~1580-1600 | C=C, C=N stretch | Pyridine Ring |
| ~1100-1350 | C-F stretch | Trifluoromethyl Group (strong, broad) |
| ~1150-1250 | C-O stretch | Ester C-O |
Applications and Future Outlook
Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is not typically an end-product but rather a valuable intermediate. Its utility lies in its bifunctional nature:
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Ester Handle: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—one of the most common linkages in pharmaceuticals. Alternatively, it can be reduced to an alcohol or used in further carbon-carbon bond-forming reactions.
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TFMP Core: The core structure serves as a stable, pre-functionalized scaffold. The presence of the CF₃ group already imparts desirable properties, making it an attractive starting point for building more complex molecules.[5]
Given the prevalence of the trifluoromethylpyridine motif in successful drugs and agrochemicals, this compound is a highly relevant building block for libraries aimed at discovering new leads in areas such as oncology, neuroscience, and infectious diseases.
Safety and Handling
Based on available supplier data, Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate should be handled with care in a well-ventilated fume hood.[4]
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes. Store in a tightly sealed container in a dry, cool place.[4]
References
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Royal Society of Chemistry. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Online] Available at: [Link]
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Pinard, E., et al. Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl] - Supporting Information. [Online] Available at: [Link]
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Molbase. methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate. [Online] Available at: [Link]
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Ni, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Online] Available at: [Link]
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PubChem. Metabolite 10 of Picoxystrobin. [Online] Available at: [Link]
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Kumon, T., et al. (2019). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. Chemical and Pharmaceutical Bulletin. [Online] Available at: [Link]
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Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Online] Available at: [Link]
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O'Hagan, D. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. [Online] Available at: [Link]
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PubChem. Methyl 2-phenyl-2-(piperidin-1-yl)acetate. [Online] Available at: [Link]
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Laibo Chem. Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate. [Online] Available at: [Link]
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MDPI. N-(2-Fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide. [Online] Available at: [Link]
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SpectraBase. Pyridine, 2-(5-trifluoromethyl-3-pyrazolyl)-. [Online] Available at: [Link]
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Begue, J.P., & Bonnet-Delpon, D. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Online] Available at: [Link]
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